ACETAMIDE,N-(4-((((5-(1-(3-CHLOROPHENYL)-5-((4-(DIMETHYLAMINO)PHENYL)AZO)-4-METHOXY-1H-PYRAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL)METHYL)AMINO)SULFONYL)PHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- is a complex organic compound that features multiple functional groups, including azo, oxadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- typically involves multi-step organic synthesis. The key steps may include:
- Formation of the azo compound through diazotization and coupling reactions.
- Synthesis of the pyrazole ring via cyclization reactions.
- Introduction of the oxadiazole ring through cyclization of appropriate precursors.
- Coupling of the sulfonamide group to the aromatic ring.
- Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the azo and pyrazole groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of dyes, pigments, or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different substituents.
Azo compounds: Compounds with azo groups that may have different aromatic rings or substituents.
Oxadiazole compounds: Compounds containing the oxadiazole ring with various functional groups.
Uniqueness
The uniqueness of Acetamide, N-(4-((((5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)methyl)amino)sulfonyl)phenyl)- lies in its combination of multiple functional groups, which can impart unique chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
172701-70-1 |
---|---|
Molecular Formula |
C29H28ClN9O5S |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
N-[4-[[5-[1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H28ClN9O5S/c1-18(40)32-20-10-14-24(15-11-20)45(41,42)31-17-25-34-36-29(44-25)26-27(43-4)28(39(37-26)23-7-5-6-19(30)16-23)35-33-21-8-12-22(13-9-21)38(2)3/h5-16,31H,17H2,1-4H3,(H,32,40) |
InChI Key |
DPGUIIJVDXEYJA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(O2)C3=NN(C(=C3OC)N=NC4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)Cl |
Synonyms |
N-[4-[[5-[1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-metho xy-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.